molecular formula C16H12N2O2S B3277886 6-(Phenoxathiin-2-yl)-4,5-dihydropyridazin-3(2H)-one CAS No. 667466-68-4

6-(Phenoxathiin-2-yl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B3277886
CAS No.: 667466-68-4
M. Wt: 296.3 g/mol
InChI Key: WWJVDDKBDCBRBO-UHFFFAOYSA-N
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Description

6-(Phenoxathiin-2-yl)-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that features a phenoxathiin moiety fused to a dihydropyridazinone ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenoxathiin-2-yl)-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of phenoxathiin derivatives with appropriate reagents to form the dihydropyridazinone ring. One common method involves the cyclization of phenoxathiin-2-carboxylic acid hydrazide with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often include refluxing in solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the synthetic routes used in laboratory settings, with optimization for yield and purity, would be a likely approach. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-(Phenoxathiin-2-yl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenoxathiin moiety or the dihydropyridazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxathiin or dihydropyridazinone rings .

Scientific Research Applications

6-(Phenoxathiin-2-yl)-4,5-dihydropyridazin-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Phenoxathiin-2-yl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, as an antifungal agent, it is hypothesized to inhibit lanosterol-14-α-demethylase, an enzyme critical for ergosterol synthesis in fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to fungal cell death.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazines: Known for their antihistaminic and antipsychotic properties.

    Dibenzazepines: Widely used as antidepressants and anxiolytics.

    Acridines: Noted for their antibiotic and anticancer activities.

    Phenazines: Known for their antimicrobial properties.

Uniqueness

6-(Phenoxathiin-2-yl)-4,5-dihydropyridazin-3(2H)-one is unique due to its specific structural features, combining a phenoxathiin moiety with a dihydropyridazinone ring.

Properties

IUPAC Name

3-phenoxathiin-2-yl-4,5-dihydro-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c19-16-8-6-11(17-18-16)10-5-7-13-15(9-10)21-14-4-2-1-3-12(14)20-13/h1-5,7,9H,6,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJVDDKBDCBRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C2=CC3=C(C=C2)OC4=CC=CC=C4S3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60797742
Record name 6-(Phenoxathiin-2-yl)-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60797742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667466-68-4
Record name 6-(Phenoxathiin-2-yl)-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60797742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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